4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Overview
Description
The compound "4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline" is a derivative of aniline, where a chloro group is attached to the benzene ring at the 4-position and a tetramethyl dioxaborolane group is attached at the 2-position. This structure suggests potential utility in various chemical reactions, particularly in the field of organic synthesis and materials science.
Synthesis Analysis
The synthesis of related tetramethyl dioxaborolane derivatives has been explored through palladium-catalyzed borylation of aryl bromides, using 2,2'-bis(1,3,2-benzodioxaborole) and pinacol . This method has proven to be effective, especially for aryl bromides with sulfonyl groups. Although the specific synthesis of "this compound" is not detailed, the general approach to synthesizing such compounds is well-established and could be adapted for this particular compound.
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" has been studied using various spectroscopic techniques, including FT-IR, NMR, and MS . Additionally, the crystal structure can be determined by X-ray diffraction, providing detailed insights into the arrangement of atoms within the molecule. Density functional theory (DFT) calculations can also be used to predict the molecular structure and are generally consistent with experimental results .
Chemical Reactions Analysis
While the specific chemical reactions involving "this compound" are not described in the provided papers, the presence of the dioxaborolane moiety suggests that it could participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryl compounds . The chloro group on the benzene ring could also serve as a reactive site for further substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" can be inferred from related compounds. For instance, the presence of the dioxaborolane group is likely to influence the compound's solubility, boiling point, and stability . The electronic effects of the substituents on the aniline ring can affect the compound's reactivity and interaction with other molecules, as seen in vibrational spectroscopy studies .
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis and Crystallography : This compound and its derivatives have been synthesized and characterized using spectroscopy (FT-IR, NMR, MS) and X-ray diffraction. DFT calculations were performed to compare with X-ray diffraction results, showing consistency between the molecular structures optimized by DFT and the crystal structures determined by X-ray single crystal diffraction (Wu et al., 2021).
- Molecular Structure and DFT Study : Detailed molecular structure analysis has been conducted using density functional theory (DFT), revealing the physicochemical properties of the compounds (Huang et al., 2021).
Applications in Sensing and Detection
- Fluorescence Probes for Hydrogen Peroxide Detection : Derivatives of this compound have been used to synthesize boronate ester fluorescence probes for detecting hydrogen peroxide, with some showing an “Off–On” fluorescence response (Lampard et al., 2018).
- Deboration Reaction in Explosive Detection : A study introduced functional groups to boron esters, enhancing their sensing performance to hydrogen peroxide vapor, a key compound in peroxide-based explosives (Fu et al., 2016).
Energy and Material Science
- Electrolyte Additives in Batteries : Boron-based compounds, including derivatives of 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, have been examined as electrolyte additives for fluoride shuttle batteries, enhancing performance due to their fluoride affinity (Kucuk et al., 2020).
- Hole Transporting Materials for Solar Cells : Arylamine derivatives linked with this compound have been used as hole transporting materials in stable perovskite solar cells, showing better thermal stability and comparable power conversion efficiency to traditional materials (Liu et al., 2016).
Medical and Biological Applications
- Anticancer Properties : Iminophosphineplatinum(II) complexes containing boronate esters derived from this compound have been examined for their cytotoxic properties against glioma cell lines (St-Coeur et al., 2017).
Mechanism of Action
Target of Action
Boronic acids and their derivatives, such as this compound, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .
Mode of Action
The compound is often used as a reagent in the formation of carbon-boron bonds, a key step in Suzuki-Miyaura cross-coupling reactions . It interacts with its targets (usually organic substrates in a chemical reaction) by forming boronate complexes, which are then involved in subsequent reaction steps .
Biochemical Pathways
In synthetic chemistry, it’s commonly used in the formation of biaryl compounds via suzuki-miyaura cross-coupling reactions . These biaryl compounds are prevalent in various biochemical pathways and play crucial roles in many biological systems.
Pharmacokinetics
They are typically metabolized via enzymatic and non-enzymatic processes, and excreted in both unchanged and metabolized forms .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic molecules . This compound interacts with palladium catalysts and aryl halides to facilitate the formation of biaryl compounds. Additionally, it can act as a ligand in various catalytic processes, enhancing the efficiency and selectivity of these reactions .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cellular context. In certain cell types, this compound has been shown to influence cell signaling pathways, particularly those involving kinase enzymes. It can modulate the activity of kinases, leading to alterations in gene expression and cellular metabolism . Furthermore, it has been observed to affect cell proliferation and apoptosis, making it a potential candidate for cancer research and therapy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves its interaction with palladium catalysts, where it forms a complex that facilitates the transfer of boron atoms to organic substrates . This interaction is crucial for the success of Suzuki-Miyaura coupling reactions. Additionally, the compound can bind to specific proteins and enzymes, leading to their inhibition or activation. These binding interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is generally stable under standard laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light . Over extended periods, it may undergo degradation, leading to a decrease in its efficacy in biochemical reactions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been observed to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of careful dosage optimization in preclinical studies to ensure safety and efficacy.
properties
IUPAC Name |
4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7H,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJZHGCVSYBPIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590349 | |
Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1073371-77-3 | |
Record name | 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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